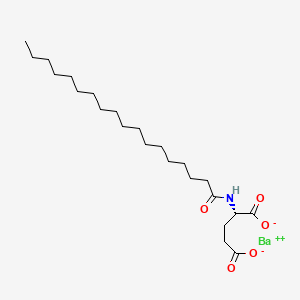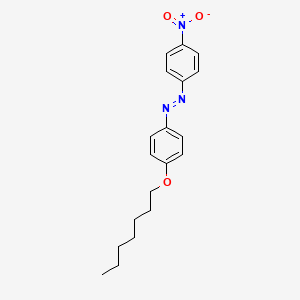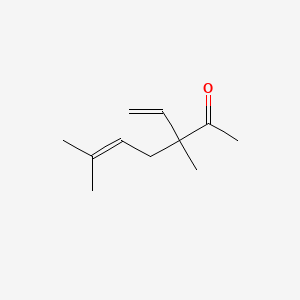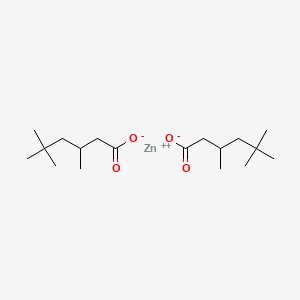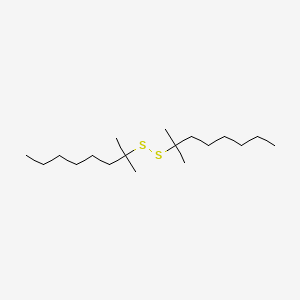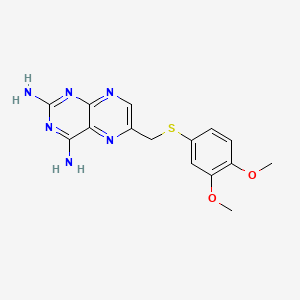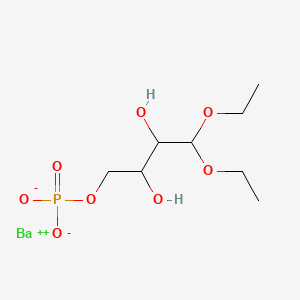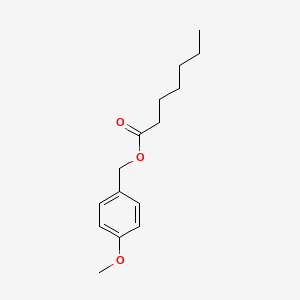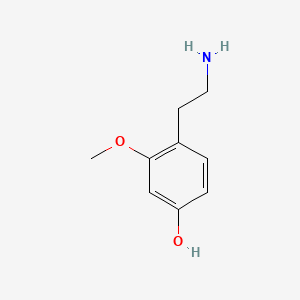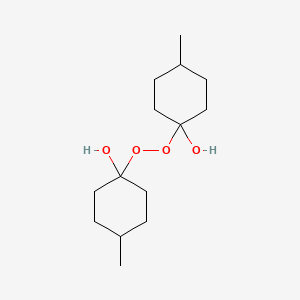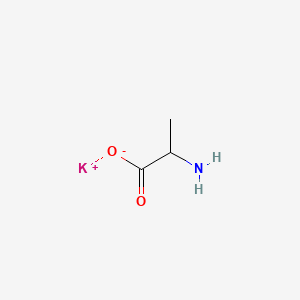
Potassium DL-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium DL-alaninate is a compound derived from alanine, an amino acid, and potassium. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound exists in different phases depending on the concentration and conditions, making it a versatile substance in various fields .
Métodos De Preparación
Potassium DL-alaninate can be synthesized through the reaction of alanine with potassium hydroxide. The reaction typically involves dissolving alanine in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. Industrial production methods may involve more sophisticated techniques to ensure purity and yield .
Análisis De Reacciones Químicas
Potassium DL-alaninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.
Aplicaciones Científicas De Investigación
Potassium DL-alaninate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its interactions with biological molecules and its potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of detergents, cosmetics, and other household products due to its surfactant properties
Mecanismo De Acción
The mechanism of action of potassium DL-alaninate involves its ability to interact with various molecular targets. It can form micelles in aqueous solutions, which can encapsulate other molecules. This property is particularly useful in drug delivery systems, where the compound can help transport therapeutic agents to specific targets in the body. The pathways involved include interactions with cell membranes and other biological structures .
Comparación Con Compuestos Similares
Potassium DL-alaninate can be compared with other similar compounds such as:
Potassium N-dodecanoyl-DL-alaninate: Similar in structure but with a longer carbon chain.
Potassium N-dodecanoyl-DL-serinate: Similar but derived from serine instead of alanine.
Disodium N-dodecanoyl-DL-aspartate: Similar but with sodium instead of potassium and derived from aspartic acid.
Potassium N-dodecanoyl-glycinate: Similar but derived from glycine
These compounds share similar surfactant properties but differ in their specific applications and effectiveness based on their molecular structure.
Propiedades
Número CAS |
93893-38-0 |
|---|---|
Fórmula molecular |
C3H6KNO2 |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
potassium;2-aminopropanoate |
InChI |
InChI=1S/C3H7NO2.K/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);/q;+1/p-1 |
Clave InChI |
UJLZCNZPJMYEKF-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)[O-])N.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



